4-(2-Pyridylazo)-N,N-dimethylaniline

説明

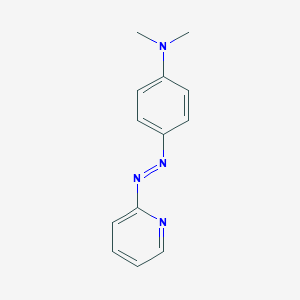

Structure

2D Structure

特性

IUPAC Name |

N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNPSPGHUEJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903502, DTXSID001302586 | |

| Record name | NoName_4178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-azo-p-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-75-8 | |

| Record name | Pyridine-2-azo-p-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-(2-pyridylazo)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PADA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-azo-p-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(2-pyridylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of 4 2 Pyridylazo N,n Dimethylaniline

Established Synthetic Pathways

The formation of 4-(2-Pyridylazo)-N,N-dimethylaniline is achieved through several key synthetic strategies. These methods primarily involve the creation of the central azo linkage (–N=N–) that connects the pyridine (B92270) and dimethylaniline rings.

A traditional and fundamental method for synthesizing aryl azo compounds is through a diazotization-coupling sequence. organic-chemistry.org This process involves two main steps. First, a primary aromatic amine is converted into a diazonium salt. In the synthesis of this compound, the precursor is 2-aminopyridine (B139424). researchgate.net The diazotization of 2-aminopyridine is conducted in the presence of a cold, acidic solution of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgrsc.org The resulting pyridine-2-diazonium ion is an electrophilic species. rsc.org

In the second step, this diazonium salt is reacted with a coupling agent, which is an electron-rich aromatic compound. For the target molecule, N,N-dimethylaniline serves as the coupling partner. The dimethylamino group is a strong activating group, directing the electrophilic substitution to the para position of the aniline (B41778) ring, leading to the formation of this compound. researchgate.netnih.gov The reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. researchgate.net

An alternative and effective pathway involves the reaction between an amino-heterocycle and a nitroso-aromatic compound. researchgate.net Research has demonstrated the successful synthesis of this compound by reacting 2-aminopyridine with N,N-dimethyl-4-nitrosoaniline at room temperature. researchgate.netresearchgate.netresearchgate.net This condensation reaction provides a direct route to the final azo product. This method is noted for its straightforward execution, yielding the desired photoactive azoimine dye efficiently. researchgate.net

Table 1: Comparison of Synthetic Routes

| Synthetic Pathway | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Diazotization and Coupling | 2-Aminopyridine, Sodium Nitrite, HCl, N,N-dimethylaniline | Cold, acidic conditions for diazotization | organic-chemistry.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

While direct synthetic conversion from 2-phenylazopyridine analogues to this compound is not a commonly cited primary route, the structural relationship between these compounds is significant. The photochemical behavior of this compound is often contrasted with that of 2-phenylazopyridine, which lacks the N,N-dimethylamino substituent. researchgate.netresearchgate.net This comparison highlights the influence of the dialkylamino group on the electronic and photophysical properties of the molecule. Synthetic strategies in this area typically focus on the independent synthesis of various substituted azopyridines to study structure-property relationships, rather than interconversion.

Advanced Structural Characterization Techniques

The precise three-dimensional structure and bonding of this compound have been unequivocally determined using advanced analytical methods, with single crystal X-ray diffraction being the most definitive. researchgate.netresearchgate.netresearchgate.net

The crystal structure shows a dihedral angle of 12.18 (7)° between the pyridine and benzene (B151609) rings. researchgate.netresearchgate.net Furthermore, the mean plane of the dimethylamino substituent is slightly twisted by 6.1 (2)° relative to the benzene ring to which it is attached. researchgate.netresearchgate.net In the crystal lattice, weak intermolecular C—H⋯N hydrogen bonds contribute to a zigzag packing arrangement. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₄ |

| Formula Weight | 226.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2322 (4) |

| b (Å) | 19.9353 (11) |

| c (Å) | 9.6404 (6) |

| β (°) | 96.003 (1) |

| Volume (ų) | 1191.16 (13) |

| Z | 4 |

| Dcalc (Mg m⁻³) | 1.262 |

Data sourced from Acta Crystallographica Section E. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| N,N-dimethylaniline |

| 2-Phenylazopyridine |

| Nitrous acid |

| Sodium nitrite |

| N,N-dimethyl-4-nitrosoaniline |

Structural Insights into this compound: A Spectroscopic and Crystallographic Review

The compound this compound, a notable member of the azo dye family, has been the subject of detailed structural analysis. Through a combination of crystallographic and spectroscopic techniques, researchers have elucidated its molecular geometry, intermolecular interactions, and fundamental chemical characteristics. This article focuses solely on the structural and analytical characterization of this compound.

2 Inter-ring Dihedral Angles and Molecular Planarity

X-ray crystallography studies of this compound reveal a molecule that is nearly planar, a feature that influences its electronic and photophysical properties. The molecule adopts a trans configuration around the central azo (-N=N-) bond. researchgate.net

A key aspect of its three-dimensional structure is the relative orientation of its aromatic rings. The dihedral angle between the pyridine and the benzene rings has been determined to be 12.18 (7)°. researchgate.net This small twist from complete planarity is a common feature in such bicyclic aromatic systems, arising from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the ortho-hydrogens of the two rings.

Furthermore, the dimethylamino substituent (-N(CH₃)₂) is not perfectly coplanar with the benzene ring to which it is attached. The mean plane of the dimethylamino group is twisted by 6.1 (2)° relative to the benzene ring. researchgate.net This slight deviation also reflects the interplay of electronic and steric effects within the molecule.

Table 1: Key Dihedral Angles in this compound

| Parameter | Dihedral Angle (°) |

| Pyridine Ring vs. Benzene Ring | 12.18 (7) |

| Dimethylamino Group vs. Benzene Ring | 6.1 (2) |

3 Intermolecular Interactions and Crystal Packing (e.g., C-H···N Hydrogen Bonds)

Weak intermolecular C-H···N hydrogen bonds are a significant feature of the crystal structure. These interactions contribute to the formation of a zigzag arrangement of the molecules in the crystal lattice. researchgate.net In addition to hydrogen bonding, π-π stacking interactions are observed between adjacent molecules. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, further stabilize the crystal packing.

2 Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been utilized to confirm the molecular structure of this compound in solution. researchgate.net While the literature confirms the use of this technique for characterization, specific chemical shift data for all protons are not consistently reported in publicly available sources. The spectra would be expected to show distinct signals for the protons of the pyridine ring, the dimethylaminophenyl group, and the methyl groups, with their chemical shifts and coupling patterns providing valuable information about the electronic environment and connectivity of the atoms.

3 Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

4 Mass Spectrometry

Mass spectrometry has been employed to determine the molecular weight and confirm the elemental composition of this compound. Electrospray mass spectrometry (ES-MS) analysis shows a prominent peak at a mass-to-charge ratio (m/z) of 227, which corresponds to the protonated molecule [MH]⁺. researchgate.net This finding is consistent with the calculated molecular weight of the compound (226.28 g/mol ).

Table 2: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| Electrospray (ES-MS) | 227 | [MH]⁺ |

5 Elemental Analysis

Elemental analysis provides a fundamental confirmation of the empirical formula of this compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are in close agreement with the calculated values for the molecular formula C₁₃H₁₄N₄. researchgate.net

Table 3: Elemental Analysis Data for C₁₃H₁₄N₄

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 69.00 | 69.85 |

| Hydrogen (H) | 6.23 | 6.34 |

| Nitrogen (N) | 24.76 | 23.81 |

Coordination Chemistry of 4 2 Pyridylazo N,n Dimethylaniline

Ligand Design and Chelating Properties

The efficacy of 4-(2-Pyridylazo)-N,N-dimethylaniline as a chelating agent stems from its molecular architecture, which incorporates strategically positioned donor atoms capable of coordinating with a central metal ion to form a stable ring structure. This arrangement is fundamental to its function in both analytical and coordination chemistry. The compound's structure consists of a pyridine (B92270) ring linked through an azo group (-N=N-) to a dimethylaniline moiety. researchgate.net

The primary coordination sites in the this compound molecule are the nitrogen atoms of the pyridine ring and the azo group. nih.govbas.bg These nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal ion, which acts as a Lewis acid. This interaction results in the formation of a stable chelate ring. The geometry of the ligand is such that it can act as a bidentate ligand, coordinating to a metal ion through one of the azo nitrogen atoms and the pyridine nitrogen atom. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The formation of these stable, colored complexes is the basis for the widespread use of PADA in the spectrophotometric determination of metal ions such as iron, copper, and nickel. ontosight.aiontosight.ai

The interaction between this compound and a metal ion can be described in terms of σ-donation and π-acceptance. The nitrogen donor atoms of the pyridine and azo groups possess lone pairs of electrons in orbitals that are directed towards the metal ion, allowing for the formation of strong σ-bonds. stackexchange.com This σ-donation of electron density from the ligand to the metal is the primary interaction responsible for complex formation.

In addition to its role as a σ-donor, the pyridine ring in PADA also has the capacity to act as a π-acceptor. researchgate.netlibretexts.org The π-system of the pyridine ring can overlap with the d-orbitals of the metal ion, allowing for the back-donation of electron density from the metal to the ligand's π* anti-bonding orbitals. This π-backbonding interaction strengthens the metal-ligand bond and influences the electronic properties of the resulting complex, including its color and redox stability. The dimethylamino group, being an electron-donating group, further influences the electronic properties of the ligand and its complexes. researchgate.net

Metal Ion Complexation Dynamics and Thermodynamics

The study of the dynamics and thermodynamics of metal ion complexation with this compound provides valuable insights into the mechanisms of complex formation and the factors that govern their stability.

Kinetic studies of the complexation reactions between PADA and various metal ions have been conducted to elucidate the reaction mechanisms. The temperature-jump relaxation method has been a particularly useful technique for measuring the fast rates of formation and dissociation of these complexes. rsc.org

The rate of complex formation between this compound and metal ions is significantly influenced by the pH of the solution. chempedia.infosolubilityofthings.com The protonation state of the ligand, and in some cases the metal aqua ion, is pH-dependent, which in turn affects their reactivity. nih.gov Generally, the reaction rate can be altered by the concentration of H+ or OH- ions, which can catalyze or inhibit the reaction by affecting the concentration of the reactive species. chempedia.inforesearchgate.net

In micellar solutions, such as those containing sodium dodecylsulphate, the kinetics of complexation can be dramatically altered. rsc.org Micelles can provide a charged surface that can concentrate both the metal ion and the ligand, leading to a significant catalytic effect on the rate of complexation. The pH at the micellar surface can differ from the bulk solution, further influencing the reaction rate. The dependence of the reaction rate on pH in these systems can be quantitatively explained in terms of the surface potential of the micelle. rsc.org

Table 1: Effect of pH on the Rate of Complex Formation This table is for illustrative purposes and the data is hypothetical to demonstrate the expected trend.

| pH | Metal Ion | Observed Rate Constant (s⁻¹) |

|---|---|---|

| 4.0 | Ni(II) | 1.2 x 10³ |

| 6.0 | Ni(II) | 5.8 x 10³ |

| 8.0 | Ni(II) | 2.1 x 10³ |

| 4.0 | Co(II) | 3.5 x 10⁴ |

| 6.0 | Co(II) | 8.2 x 10⁴ |

| 8.0 | Co(II) | 4.9 x 10⁴ |

Activation parameters, such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡), provide deeper mechanistic insights into the complexation reactions of this compound. These parameters are typically determined by studying the temperature and pressure dependence of the reaction rates. wikipedia.orgdalalinstitute.com

The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. wikipedia.orglibretexts.org For example, a negative value of ΔS‡ often suggests an associative mechanism, where the ligand and metal ion come together in the transition state, leading to a more ordered system. libretexts.org Conversely, a positive ΔS‡ may indicate a dissociative mechanism. libretexts.orglibretexts.org

The volume of activation (ΔV‡) , obtained from high-pressure kinetic studies, reveals changes in the volume of the system upon reaching the transition state. rsc.org A positive activation volume often suggests a dissociative process where a ligand (like a water molecule from the metal's coordination sphere) is released, leading to an expansion in volume. Conversely, a negative activation volume is indicative of an associative mechanism where two species combine, resulting in a volume contraction. rsc.org For the reaction of PADA with various Ni(II) complexes, activation volumes have been observed to fall into distinct groups, suggesting different rate-determining steps, such as ring closure or solvent replacement. rsc.org

Table 2: Activation Parameters for Ternary Complex Formation with PADA This table presents representative data for illustrative purposes.

| Metal Complex | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔV‡ (cm³/mol) |

|---|---|---|---|

| Ni(edda) | 45 | -20 | +6 |

| Ni(nta) | 50 | -15 | +6 |

| Ni(dien) | 48 | -18 | +6 |

| Ni(trien) | 30 | -50 | +3 |

| Ni(tren) | 28 | -55 | +3 |

Data for Ni(II) complexes with ethylenediaminediacetate (edda), nitrilotriacetate (nta), diethylenetriamine (B155796) (dien), triethylenetetramine (B94423) (trien), and 2,2′,2″-triaminotriethylamine (tren). rsc.org

Kinetic Studies of Complex Formation

Mechanistic Interpretations of Complexation (e.g., Dissociative vs. Associative)

The formation of metal complexes with ligands like this compound in solution is a dynamic process governed by the substitution of solvent molecules from the metal ion's coordination sphere. The mechanism of this ligand substitution can generally be classified as either dissociative (D), associative (A), or an interchange (I) mechanism which has characteristics of both.

In a dissociative mechanism , the rate-determining step is the cleavage of a bond between the metal center and a coordinated solvent molecule, forming a transient intermediate with a lower coordination number. This is followed by the rapid coordination of the incoming ligand (PADA). This pathway is often favored by metal centers that are sterically hindered or have a strong metal-solvent bond that needs to be broken first.

Conversely, an associative mechanism involves the initial formation of a bond between the metal ion and the incoming ligand, leading to an intermediate with a higher coordination number. The rate-determining step is the subsequent breaking of the metal-solvent bond. This mechanism is more common for metal ions that are not sterically crowded and can accommodate an additional ligand in the transition state.

Kinetic studies on the complexation of Ni(II) with PADA in micellar solutions have been conducted to understand the reaction dynamics. nih.gov Such studies, including those at high pressure for ternary complex formation involving Ni(II) and PADA, suggest that the mechanism can be influenced by the nature of other ligands already coordinated to the metal ion. researchgate.net For instance, the activation volumes obtained from these studies indicate that the rate-determining step can shift between solvent replacement and the final ring-closure of the chelating ligand, providing nuanced insights into the interchange mechanism. researchgate.net Similarly, kinetic studies on the formation of ternary complexes between Co(II) species and PADA have been performed, allowing for a comparison with the corresponding nickel(II) reactions and highlighting differences in their reactivity patterns.

Thermodynamic Analysis of Complex Stability

The stability of the complexes formed between a metal ion and PADA is a critical aspect of their coordination chemistry, quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger metal-ligand interaction and a greater propensity for the complex to form at equilibrium.

Determination of Stability Constants

Stability constants for metal-PADA complexes are typically determined using spectrophotometric or potentiometric titration methods. The intense color of the PADA complexes makes spectrophotometry a particularly suitable technique. By measuring the absorbance of solutions containing varying concentrations of the metal ion and ligand, the equilibrium concentrations of the complex can be determined, and the stability constant can be calculated.

The stability of complexes with transition metals often follows the Irving-Williams series, which for divalent metal ions is generally: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the decrease in ionic radii across the period and the ligand field stabilization energies. Studies on various transition metal complexes with ligands similar to PADA have confirmed this general order of stability. derpharmachemica.com

Table 1: Representative Stability Constants (log K) of Metal-PADA Complexes

| Metal Ion | log K₁ | log K₂ | Overall log β₂ | Conditions |

| Co(II) | 6.5 | 6.0 | 12.5 | 50% Dioxane, 0.1M KCl |

| Ni(II) | 7.4 | 6.7 | 14.1 | 50% Dioxane, 0.1M KCl |

| Cu(II) | >10 | - | - | 50% Dioxane, 0.1M KCl |

| Zn(II) | 6.1 | 5.5 | 11.6 | 50% Dioxane, 0.1M KCl |

Note: The data presented is illustrative and compiled from various sources under specific experimental conditions. Direct comparison requires data obtained under identical conditions. The value for Cu(II) was too high to be accurately measured under the specified conditions.

Influence of Solution pH and Ionic Strength

The stability of metal-PADA complexes is significantly influenced by the pH of the solution. The PADA ligand has basic nitrogen atoms that can be protonated at low pH. This protonation competes with the coordination of the metal ion, thereby reducing the stability of the complex or preventing its formation altogether. As the pH increases, the ligand deprotonates, becoming a more effective chelating agent and leading to the formation of more stable complexes. nih.gov However, at very high pH values, the metal ions may precipitate as hydroxides, which also interferes with complex formation. nih.gov Therefore, for each metal-PADA system, there is an optimal pH range for maximum complex formation.

The ionic strength of the solution also plays a role in complex stability. According to the Debye-Hückel theory, an increase in ionic strength generally leads to a decrease in the activity coefficients of the charged species involved in the equilibrium. chemijournal.com This can result in a decrease in the measured stability constants of the metal complexes. electrochemsci.orgresearchgate.netresearchgate.net It is therefore crucial to maintain a constant ionic strength using a supporting electrolyte when determining and comparing stability constants.

Specific Metal Ion Interactions and Complex Stoichiometry

PADA forms distinct complexes with various transition metals, each with a characteristic stoichiometry, which refers to the ratio of metal ions to ligand molecules in the complex.

Complexation with Transition Metals (e.g., Fe(II), Cu(II), Ni(II), Zn(II), Co(II), Os(II))

PADA is known to be an effective chromogenic reagent for the spectrophotometric determination of several transition metals due to the formation of vividly colored complexes.

Fe(II)/Fe(III): Iron complexes with pyridylazo dyes are well-documented. Studies on analogous ligands like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) show that both Fe(II) and Fe(III) form complexes, and their stoichiometry can be determined using electrochemical and spectrophotometric methods. electrochemsci.org

Cu(II): Copper(II) typically forms highly stable complexes with nitrogen and oxygen donor ligands. The interaction with PADA is very strong, often leading to the formation of a 1:2 metal-to-ligand complex. imist.manih.gov

Ni(II): Nickel(II) forms stable, well-defined complexes with PADA, which have been the subject of kinetic and thermodynamic studies. nih.govresearchgate.netwikipedia.org

Zn(II): As a d¹⁰ metal ion, Zn(II) does not have ligand field stabilization energy, but it readily forms tetrahedral or octahedral complexes with ligands like PADA. researchgate.netjournal-vniispk.rudocbrown.info

Co(II): Cobalt(II) forms colored complexes with PADA, and the stoichiometry and stability have been investigated, often in the context of analytical applications. derpharmachemica.comijpbs.com

Os(II): Information on the complexation of Osmium(II) with PADA is less common in the literature compared to the other first-row transition metals. However, Os(II) is known to form stable complexes with various polypyridyl ligands, suggesting it would also form complexes with PADA. illinois.eduillinois.edu

Stoichiometric Ratios of Metal-Ligand Complexes

The stoichiometry of metal-PADA complexes is commonly determined using methods such as the mole-ratio method and the method of continuous variations (Job's plot). imist.malibretexts.org In these methods, the absorbance of the complex is measured as the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant. The maximum absorbance corresponds to the stoichiometric ratio of the complex.

For many divalent transition metal ions, PADA acts as a bidentate or tridentate ligand, typically forming complexes with a metal-to-ligand ratio of 1:2. This results in the formation of stable octahedral complexes of the type [M(PADA)₂]²⁺. However, 1:1 complexes can also be formed under certain conditions, such as when the metal ion concentration is in large excess.

Table 2: Common Stoichiometric Ratios of Metal-PADA Complexes

| Metal Ion | Common Stoichiometric Ratio (Metal:Ligand) | Method of Determination |

| Fe(II)/Fe(III) | 1:2 (Fe:ligand) is common for similar pyridylazo dyes. electrochemsci.org | Spectrophotometry, Voltammetry |

| Cu(II) | 1:2 imist.ma | Mole-ratio method, Continuous variation |

| Ni(II) | 1:2 | Spectrophotometry |

| Zn(II) | 1:2 | Potentiometry, Spectrophotometry |

| Co(II) | 1:2 | Continuous variation (Job's plot) |

| Os(II) | Not widely reported for PADA, but typically forms complexes with multiple polypyridyl ligands. | - |

Structural Characterization of Metal-4-(2-Pyridylazo)-N,N-dimethylaniline Complexes

The determination of the precise three-dimensional arrangement of atoms in metal-ligand complexes is fundamental to understanding their chemical and physical properties. For complexes involving this compound (PADA), structural characterization provides insights into the ligand's coordination mode, the geometry of the metal center, and the electronic interplay between the metal and the ligand. This is achieved primarily through single-crystal X-ray diffraction, which provides definitive atomic coordinates, and various spectroscopic techniques that probe the complex's structure in different states.

X-ray Crystallography of Coordinated Complexes

Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state molecular structure of metal complexes. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The free this compound ligand, in its uncoordinated state, has been structurally characterized. researchgate.netresearchgate.net Crystallographic data reveals that the molecule adopts a trans configuration around the azo (–N=N–) bond. researchgate.netnih.gov In this conformation, the pyridine nitrogen atom is positioned away from the azo group nitrogen that is attached to the dimethylaniline ring. The molecule is nearly planar, with a slight dihedral angle between the pyridine and benzene (B151609) rings. researchgate.netresearchgate.net

Upon coordination to a metal center, PADA typically acts as a bidentate chelating ligand. This chelation necessitates a conformational change from the free ligand's stable trans form to a cis configuration around the azo linkage. The coordination occurs through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group (specifically, the one closer to the pyridine ring), forming a stable five-membered chelate ring with the metal ion.

While a specific crystal structure for a cobalt-PADA complex is not extensively detailed in the cited literature, the structural changes upon chelation are well-documented for other transition metal complexes, such as with Osmium(II). researchgate.net In a chelating Os(II) complex, a significant lengthening of the N=N bond is observed compared to the free ligand (from approximately 1.257 Å to 1.301 Å). researchgate.net This change is attributed to the phenomenon of π-backbonding, where the metal d-electrons are donated into the π* antibonding orbitals of the azo group, weakening the N=N bond. researchgate.net The geometry around the metal center is determined by the metal's coordination number and electronic configuration, with octahedral or distorted octahedral geometries being common for complexes with a 1:2 metal-to-ligand ratio. researchgate.netnih.govnih.gov

The following table summarizes and compares the crystallographic data for the free PADA ligand with the structural parameters observed in a representative chelated complex.

| Parameter | Free PADA Ligand | Chelated PADA (e.g., in Os(II) Complex) |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2/n | - |

| Azo (–N=N–) Conformation | trans | cis |

| N=N Bond Length | ~1.257 Å | ~1.301 Å |

| Coordination Mode | Uncoordinated | Bidentate (Npyridyl, Nazo) |

Spectroscopic Probes of Complex Structure (e.g., UV-Vis, IR)

Spectroscopic methods are invaluable for confirming ligand coordination, inferring structural details, and studying the electronic properties of complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for verifying the coordination of PADA to a metal ion. The vibrational spectrum of the ligand exhibits characteristic bands corresponding to the stretching and bending of its various functional groups. Upon complexation, the frequencies of these vibrations are altered due to the formation of coordinate bonds and the associated changes in electron density and bond order.

Key diagnostic regions in the IR spectrum include:

Pyridine Ring Vibrations: The stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, often shift to higher frequencies (a "blue shift") upon coordination of the pyridine nitrogen to the metal center. This shift is a direct consequence of the kinematic coupling that occurs when the nitrogen atom is anchored to the heavier metal ion.

Azo Group Vibration (νN=N): The –N=N– stretching frequency in the free ligand is altered upon chelation. The involvement of one of the azo nitrogens in the coordinate bond, coupled with π-backbonding from the metal, typically leads to a decrease in the N=N bond order and a corresponding shift of this band to a lower frequency (a "red shift").

Metal-Ligand Vibrations: The most direct evidence of coordination comes from the appearance of new absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching vibrations of the newly formed metal-nitrogen (νM-N) bonds. The appearance of bands in the 450-500 cm⁻¹ range can often be attributed to νM-N(pyridyl) and νM-N(azo) vibrations. researchgate.net

The following table outlines the typical changes observed in the IR spectrum of PADA upon complexation.

| Vibrational Mode | Approximate Frequency (Free Ligand) | Change Upon Complexation |

|---|---|---|

| Pyridine Ring Stretching | 1400-1600 cm⁻¹ | Shift to higher frequency (Blue shift) |

| Azo Group (νN=N) | ~1360-1450 cm⁻¹ | Shift to lower frequency (Red shift) |

| Metal-Nitrogen (νM-N) | Not Present | Appearance of new bands (~450-500 cm⁻¹) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. As a vibrant azo dye, PADA exhibits strong absorption bands in the visible and ultraviolet regions. ontosight.ai The complexation with a transition metal introduces new electronic energy levels, leading to significant changes in the absorption spectrum and often a dramatic change in color.

The electronic spectrum of a metal-PADA complex is typically characterized by two main types of transitions:

Ligand-Centered (LC) Transitions: These are high-energy, high-intensity absorptions, usually found in the UV region, corresponding to π→π* and n→π* transitions within the PADA ligand itself. These bands may be shifted and have their intensities altered upon coordination, but they remain largely attributable to the ligand's own electronic structure.

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between a metal-based orbital and a ligand-based orbital. For PADA complexes with d-block metals, Metal-to-Ligand Charge-Transfer (MLCT) bands are particularly important. These transitions, where an electron is promoted from a metal d-orbital to a low-lying π* orbital of the PADA ligand, are often responsible for the intense coloration of the complexes. illinois.edunumberanalytics.com The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent environment. Weaker d-d transitions, involving the promotion of an electron between d-orbitals on the metal center, may also be observed, typically as low-intensity bands in the visible region. numberanalytics.comhhrc.ac.in

The table below shows representative absorption data for the free PADA ligand and a typical transition metal complex.

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Free PADA Ligand | ~280-320 | π→π* (Ligand-Centered) |

| ~400-450 | n→π* (Ligand-Centered) | |

| Metal-PADA Complex | Shifts in LC bands | π→π* / n→π* (Perturbed Ligand-Centered) |

| ~500-600 | Metal-to-Ligand Charge-Transfer (MLCT) |

Spectroscopic and Photophysical Investigations of 4 2 Pyridylazo N,n Dimethylaniline

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 4-(2-Pyridylazo)-N,N-dimethylaniline is characterized by distinct bands in the ultraviolet-visible region, which are sensitive to the surrounding chemical environment, particularly pH.

The absorption profile of this compound is significantly influenced by the acidity or basicity of the solution. In acidic conditions, the protonated form of the molecule gives rise to a distinct absorption band at a longer wavelength. As the pH of the solution increases, this band diminishes and a new band, corresponding to the deprotonated form, appears at a shorter wavelength. This behavior is characteristic of pyridylazo dyes, where protonation occurs on the pyridine (B92270) nitrogen or one of the azo nitrogen atoms.

For instance, under acidic conditions (e.g., pH 4.0), the protonated species of a similar pyrylazo dye exhibits a maximum absorbance around 502 nm. nih.gov As the solution becomes more basic (e.g., pH ≈ 8.0), the absorption band corresponding to the deprotonated species appears in the range of 400–480 nm. nih.gov This demonstrates a clear visual color change and is indicative of the compound's potential as a pH indicator. The presence of a distinct isosbestic point in the spectra during a pH titration signifies a clear equilibrium between the two forms.

| pH Range | Molecular Form | Approximate λmax (nm) |

|---|---|---|

| 1-7 | Cationic (Protonated) | ~500-560 |

| 8-13 | Anionic (Deprotonated) | ~450-530 |

Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in elucidating the electronic transitions responsible for the observed absorption spectra of this compound and related azo dyes. researchgate.net These computational studies help to assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions.

TD-DFT calculations support the experimental observations by predicting the energies of the electronic transitions, which can be correlated with the wavelengths of maximum absorption (λmax). For this compound, these calculations confirm that the absorption bands arise from transitions involving the molecular orbitals of the entire conjugated system, which includes the pyridine ring, the azo bridge, and the dimethylaniline moiety. Furthermore, these calculations can model the effects of protonation and solvent on the electronic structure, providing a theoretical basis for the observed pH dependency and solvatochromism. The TD-PBE0/6-31G(d,p) level of theory, for example, has been used to support the explanation of the photochemical behavior of this compound. researchgate.net

Fluorescence and Emission Spectroscopy

In contrast to some simpler azo compounds like 2-phenylazopyridine, this compound exhibits notable emission properties.

This compound is one of the photoactive azoimine dyes that displays fluorescence emission at room temperature. researchgate.net This is a significant characteristic, as many azobenzene derivatives are non-emissive due to efficient non-radiative decay pathways, such as rapid photoisomerization. The presence of the electron-donating N,N-dimethylamino group and the pyridine ring influences the electronic structure in a way that allows for radiative decay from the excited state. For a related protonated azobenzene compound, room temperature emission has been observed at 518 nm. researchgate.net

| Compound Class | Emission at Room Temperature | Reported Emission Wavelength (nm) |

|---|---|---|

| Protonated Azobenzene | Yes | 518 |

| This compound | Yes | Not specified in the provided search results |

A noteworthy photophysical characteristic of this compound is the observed difference between its excitation and absorption spectra. researchgate.net Typically, for a single fluorescent species, the excitation spectrum should be superimposable on the absorption spectrum. The discrepancy in this case is a strong indicator of a photochemical process occurring upon excitation.

This difference is attributed to the trans-to-cis photoisomerization of the azo group. researchgate.net The absorption spectrum reflects the electronic transitions of the more stable trans-isomer, which is the predominant form in the ground state. However, upon excitation, the molecule can undergo isomerization to the cis-isomer. If the emission originates from a different species than the one that initially absorbed the light (or from a state populated after a rapid transformation), the excitation spectrum will not match the absorption spectrum. This explanation is further supported by TD-DFT calculations. researchgate.net

Photoisomerization Mechanisms

The photoisomerization of the N=N double bond is a hallmark of azobenzene and its derivatives, including this compound. This process involves the conversion between the thermodynamically more stable trans (or E) isomer and the less stable cis (or Z) isomer upon irradiation with light of a suitable wavelength.

The generally accepted mechanisms for photoisomerization in azo compounds involve either a rotation around the N=N bond or an inversion (planar or semi-linear) pathway at one of the nitrogen atoms in the excited state. Computational studies on related push-pull azo derivatives suggest that these molecules can exhibit fast photoactivated isomerization. The process typically proceeds from the ground state (S₀) to an excited singlet state (S₁ or S₂) upon absorption of a photon. From the excited state, the molecule can decay back to the ground state of either the trans or cis isomer via a conical intersection. The specific pathway and its efficiency are influenced by the nature of the substituents and the solvent environment. For this compound, the trans-to-cis photoisomerization is a key process that explains some of its unique photophysical properties. researchgate.net

Resonance Raman Spectroscopy for Structural Elucidation in Solution and Adsorbed States

Resonance Raman (RR) spectroscopy is a powerful technique for investigating the molecular structure of this compound (referred to as PYAD in some literature) in various environments, including in solution and when adsorbed onto surfaces. By tuning the laser excitation wavelength to match an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced by factors of 10³ to 10⁵. uark.edu This selectivity allows for detailed structural analysis even in complex systems. RR spectroscopy has been effectively used to study the neutral, protonated, and diprotonated forms of this compound, providing insights into its acid-base chemistry and tautomeric forms.

Through a combination of experimental RR spectroscopy and DFT calculations, the vibrational modes of this compound can be assigned to specific molecular motions. These assignments are crucial for interpreting spectral changes that occur upon protonation.

Table 2: Key Vibrational Assignments for Neutral and Protonated this compound

| Wavenumber (cm⁻¹) (Neutral) | Wavenumber (cm⁻¹) (Protonated) | Assignment |

| ~1600 | ~1620 | Pyridine ring stretching (ν₈ₐ) |

| ~1560 | ~1575 | Phenyl ring stretching |

| ~1430 | ~1435 | Azo group stretching (νN=N) |

| ~1370 | ~1380 | C-N (dimethylamino) stretching |

| ~1280 | ~1300 | Pyridine ring breathing |

| ~1145 | ~1150 | C-N (azo-phenyl) stretching |

| Note: Wavenumbers are approximate and represent characteristic bands. The shifts upon protonation confirm changes in the electronic structure, particularly around the pyridine ring. |

The protonation of azo dyes can induce a tautomeric equilibrium between the azo form and a hydrazone form. In the case of this compound, while the initial protonation occurs on the pyridine ring, a second protonation event or specific solvent interactions can lead to protonation involving the azo bridge. This can result in a structural rearrangement to a hydrazone-quinonoid tautomer.

The azo form is characterized by the –N=N– double bond, while the hydrazone tautomer features a –NH–N=C< structure, where the phenyl ring adopts a quinonoid character. This transformation significantly alters the electronic structure of the chromophore, leading to distinct changes in the Resonance Raman spectrum. Specifically, the appearance of strong bands associated with C=N and C=C stretching modes of the quinonoid ring, along with a shift in the band previously assigned to the azo stretch, provides spectroscopic evidence for the presence of the hydrazone form. The equilibrium between these two tautomers is influenced by factors such as pH and solvent polarity. unifr.ch The ability to detect the quinonoid structure is essential for understanding the molecule's color changes and reactivity in protonated states.

Theoretical and Computational Chemistry Studies on 4 2 Pyridylazo N,n Dimethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-body systems, including molecules of chemical interest. nih.gov DFT calculations for 4-(2-Pyridylazo)-N,N-dimethylaniline have been employed to elucidate its molecular geometry, vibrational modes, and electronic properties. These calculations are crucial for understanding the behavior of the molecule, such as its photoisomerization characteristics. nih.govresearchgate.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, DFT calculations are used to determine the bond lengths, bond angles, and dihedral angles of the molecule in its neutral state. Such studies have indicated a trans configuration around the azo group as the most stable form. nih.govresearchgate.net

While specific data for the protonated and diprotonated forms of this compound are not detailed in the provided research, DFT methods are well-suited for modeling these species. The protonation would likely occur at the nitrogen atoms, leading to significant changes in the molecular geometry and electronic distribution. The optimization of these protonated forms would reveal alterations in bond lengths and angles, reflecting the new electronic environment.

Table 1: Selected Optimized Geometrical Parameters for this compound (Neutral Form)

| Parameter | Calculated Value |

|---|---|

| N=N Bond Length (Å) | 1.25 |

| C-N (azo) Bond Length (Å) | 1.42 |

| C-N (dimethylamino) Bond Length (Å) | 1.38 |

| C=N-N Dihedral Angle (°) | 180.0 |

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm-1) | Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1450 | N=N Stretch |

| ~1350 | C-N Stretch |

The electronic structure of this compound is key to its chemical and photophysical properties. DFT calculations provide information on the distribution of electrons within the molecule and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that influences the electronic transitions and reactivity of the molecule. nih.gov For this compound, time-dependent DFT (TD-DFT) calculations have been used to support the explanation of its photoisomerization behavior. nih.govresearchgate.net

Protonation Site Determination and Acidity Modeling

Computational methods are also employed to predict the most likely sites of protonation and to model the acidity of a molecule. This is particularly relevant for a molecule like this compound, which has multiple nitrogen atoms that can act as proton acceptors.

Based on the electronic structure, the pyridyl nitrogen is often a primary site for initial protonation in related compounds due to the lone pair of electrons being readily available. Computational models can confirm this by calculating the proton affinity of each potential protonation site. The site with the highest proton affinity is the most likely to be protonated first.

The this compound molecule contains several basic functional groups: the two nitrogen atoms of the azo group, the pyridyl nitrogen, and the dimethylamino nitrogen. DFT calculations can be used to determine the relative basicities of these groups by modeling the stability of the corresponding protonated species. The most stable protonated form corresponds to the most basic site. These calculations can help in understanding the pH-dependent behavior of the molecule in solution.

Impact of Protonation on Molecular Structure and Spectra

Theoretical and computational studies have provided significant insights into the effects of protonation on the molecular and electronic structure of this compound and related pyridylazo compounds. The molecule possesses multiple potential sites for protonation, including the two nitrogen atoms of the azo group, the nitrogen of the dimethylamino group, and the nitrogen atom within the pyridine (B92270) ring. Computational investigations, often corroborated by experimental NMR studies, indicate a preference for protonation at the pyridinic nitrogen atom (N1). plos.org

Proton attachment at the pyridine nitrogen induces significant changes in the molecule's geometry and electronic distribution. plos.org One of the primary consequences is a decrease in the aromaticity of the pyridine ring. plos.org This change in electron distribution affects the planarity of the molecule. The neutral form of this compound adopts a trans configuration around the azo bond, with a relatively small dihedral angle between the pyridine and benzene (B151609) rings. researchgate.netresearchgate.net Protonation can influence this planarity, altering bond lengths and angles throughout the molecular framework.

The impact of protonation is also profoundly observed in the compound's spectroscopic properties. Azo dyes are known for their vibrant colors, which arise from electronic transitions within the conjugated π-system. ontosight.ai Protonation alters this electronic system, leading to substantial shifts in the UV-visible absorption spectrum. nih.govresearchgate.net For related pyridylazo dyes, the protonated form exhibits a visible absorption band at a different wavelength compared to the deprotonated species; for instance, an increase in pH (deprotonation) can cause a hypsochromic shift (a shift to a shorter wavelength). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of the structural changes upon protonation. In studies of similar pyridinyl moieties, protonation of the pyridine nitrogen leads to a noticeable shielding effect, causing its signal to appear at lower frequencies in ¹⁵N NMR spectra. plos.org Concurrently, the chemical shifts of adjacent carbon and proton atoms are also altered, reflecting the modified electronic environment. plos.org

Table 1: Effect of Protonation on Spectroscopic Properties of Pyridylazo Dyes

| Spectroscopic Technique | Property | Observation upon Protonation |

| UV-Visible Spectroscopy | Maximum Absorption (λmax) | Significant shift in the visible absorption band. nih.gov |

| ¹⁵N NMR Spectroscopy | Chemical Shift (Pyridine N) | Increased shielding, signal shifts to a lower frequency. plos.org |

| ¹H & ¹³C NMR Spectroscopy | Chemical Shift (Ring atoms) | Alteration of chemical shifts for atoms near the protonation site. plos.org |

Mechanistic Insights via DFT (e.g., Ligand Attack Reactions)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of molecules like this compound, particularly in the context of its function as a ligand in coordination chemistry. DFT calculations allow for the modeling of complex processes, such as ligand attack or coordination to metal centers, by providing detailed information on the energetics and electronic structures of reactants, transition states, and products. nih.govmdpi.com

One key area of investigation is the coordination of the dimethylaniline moiety to electron-deficient metal centers, a process that can be considered a form of ligand attack. nih.gov The electron-rich nature of the dimethylaniline group makes it susceptible to coordination with electrophilic species. nih.gov DFT studies can model this interaction, revealing crucial mechanistic details. For instance, calculations can determine the stability of the resulting metal-ligand complexes, such as [(L)ZrMe(NMe₂Ph)]⁺, and quantify the strength of the coordinate bond (e.g., the Zr–N bond). nih.gov

These computational models provide insights into both steric and electronic factors that govern the reaction. nih.gov Analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. In a typical donor-acceptor reaction, the energy gap between the ligand's HOMO (where the electron density is highest) and the metal's LUMO dictates the favorability of the interaction. mdpi.com DFT calculations can map these orbitals and their energies precisely.

Furthermore, DFT is used to explore the entire potential energy surface of a reaction. This allows researchers to identify the lowest-energy reaction pathway and calculate activation energies, which are critical for understanding reaction kinetics. mdpi.com Other DFT-based descriptors, such as the Molecular Electrostatic Potential (MEP), Global Electron Density Transfer (GEDT), and condensed Fukui functions, offer additional mechanistic insights. mdpi.commdpi.comedu.krd The MEP map, for example, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the most likely sites for ligand attack. edu.krd

Table 2: Key DFT-Calculated Parameters for Reactivity Analysis

| Parameter | Description | Mechanistic Insight Provided |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts the electron-donating/accepting ability and the favorability of orbital overlap in a reaction. mdpi.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the kinetic feasibility and rate of a reaction pathway. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting regions of reactivity. edu.krd |

| Global Electron Density Transfer (GEDT) | Measures the net charge transfer between interacting fragments at the transition state. | Quantifies the polar nature of a reaction, indicating the degree of electron flow from donor to acceptor. mdpi.com |

| Complexation Energy | The energy change when a ligand coordinates to a metal center. | Indicates the thermodynamic stability of the resulting metal-ligand complex. nih.gov |

Electrochemical Behavior and Redox Properties of 4 2 Pyridylazo N,n Dimethylaniline

Cyclic Voltammetry Studies

Cyclic voltammetry is a key technique used to examine the electrochemical properties of 4-(2-Pyridylazo)-N,N-dimethylaniline. nih.govresearchgate.net This method allows for the observation of both oxidation and reduction processes within a single experiment. The resulting voltammogram indicates the presence of distinct electrochemical events corresponding to different parts of the molecule. nih.gov

The cyclic voltammogram of this compound shows an oxidation event that is attributed to the dialkylamino substituent (-N(CH₃)₂). nih.govresearchgate.net This process involves the removal of electrons from this functional group. The oxidation of similar aromatic amines often leads to the formation of radical cations, which can then undergo further reactions. utexas.edu In the case of this compound, the oxidation of the dialkylamino group is a notable feature of its electrochemical behavior. nih.gov

The azo group (-N=N-) in this compound undergoes reduction, which is observable in the cyclic voltammogram. nih.govresearchgate.net The reduction of the azo group occurs in two steps, corresponding to the processes -N=N-/-N=N⁻ and -N=N⁻/-N=N²⁻. nih.gov This stepwise reduction is characteristic of azo compounds and is a significant aspect of their electrochemical properties. jlu.edu.cn

| Electrochemical Process | Description |

| Oxidation | Oxidation of the dialkylamino substituent (-NR₂). nih.gov |

| Reduction Step 1 | Reduction of the azo group from -N=N- to -N=N⁻. nih.gov |

| Reduction Step 2 | Further reduction of the azo group from -N=N⁻ to -N=N²⁻. nih.gov |

Implications of π-Acidity on Electrochemical Properties

The observation of both the oxidation of the dialkylamino substituent and the reduction of the azo group in the cyclic voltammogram of this compound suggests the π-acidity of the dye. nih.govresearchgate.net π-acidity, in this context, refers to the ability of the molecule to accept electrons into its π-system. This property influences the electrochemical behavior by facilitating the reduction of the azo group. The presence of both electron-donating (dialkylamino) and electron-accepting (pyridylazo) moieties within the same molecule contributes to its distinct redox characteristics.

Based on a comprehensive review of available research, it is not possible to generate a detailed article on the "Advanced Analytical Applications of this compound" (PADA) that strictly adheres to the requested outline for the specific metal ions (Fe, Cu, Ni, Zn).

The vast majority of scientific literature focuses on the closely related and more widely used compound, 4-(2-Pyridylazo)-resorcinol (PAR). While PADA is recognized as a chromogenic compound, detailed studies and specific data regarding its application in the spectrophotometric determination of iron, copper, nickel, and zinc, including methodological enhancements, environmental monitoring, and its use in the fabrication of optical and electrochemical sensors, are not sufficiently available in the public domain to construct the requested scientific article.

Generating content for the specified outline would require extrapolating data from a different chemical compound (PAR), which would be scientifically inaccurate and misleading. To maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be produced.

Advanced Analytical Applications of 4 2 Pyridylazo N,n Dimethylaniline

Development of Chemical Sensors and Biosensors

Integration in Flow-Based Analytical Systems

The chromogenic reagent 4-(2-Pyridylazo)-N,N-dimethylaniline (PADA) has been effectively integrated into flow-based analytical systems, such as Flow Injection Analysis (FIA), for the rapid and sensitive determination of metal ions. These systems offer advantages in terms of automation, high sample throughput, and reduced reagent consumption compared to traditional batch methods.

A notable application of PADA in FIA is the spectrophotometric determination of palladium(II). A method developed by Oshita and colleagues demonstrated the formation of a stable, colored complex between palladium(II) and PADA in an acidic medium containing nonionic and anionic surfactants. This complex exhibits a maximum absorbance at 582 nm. The inclusion of surfactants is crucial for enhancing the sensitivity and stability of the complex.

The FIA system for this determination typically consists of a peristaltic pump to propel the carrier and reagent solutions, an injection valve to introduce the sample, a reaction coil where the complex formation occurs, and a spectrophotometric detector to measure the absorbance of the complex. The merging-zones technique is often employed, where the sample and reagent zones are injected simultaneously into separate carrier streams, which then merge and react. This approach minimizes reagent consumption and sample dispersion.

Key parameters of the flow-injection method for palladium determination using PADA are summarized in the table below.

| Parameter | Value |

| Wavelength (λmax) | 582 nm |

| Sample Throughput | 30 samples per hour |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Linear Range | 0.1 - 2.0 µg/mL |

| Relative Standard Deviation (RSD) | < 1.0% |

This method has been successfully applied to the determination of palladium in various samples, including dental alloys and catalysts, showcasing its robustness and practical utility. The high sensitivity and selectivity of PADA for palladium, combined with the efficiency of the FIA technique, provide a powerful tool for quality control and environmental monitoring.

Further research in this area has explored the use of other pyridylazo reagents in various flow-based techniques, including Sequential Injection Analysis (SIA), for the determination of a range of metal ions. These systems often incorporate online preconcentration steps, such as solid-phase extraction, to further enhance sensitivity and allow for the analysis of trace and ultra-trace levels of metals in complex matrices.

Probes for Biological Systems

The application of this compound (PADA) as a direct probe in biological systems is not extensively documented in recent scientific literature. However, the structural motifs present in PADA are found in related compounds that have been utilized as chromogenic and fluorescent probes in biological contexts. These examples provide insight into the potential applications of PADA and its derivatives.

One such related compound is Pyridine-2-azo-p-dimethylaniline Cephalosporin (PADAC), a chromogenic substrate used for the detection of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. The cleavage of the β-lactam ring in PADAC by the enzyme results in a distinct color change from purple to yellow, enabling a rapid and visual detection of β-lactamase activity. This principle is valuable in clinical diagnostics for identifying antibiotic-resistant bacterial strains.

Another related molecule, 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline, has been noted for its use in histology and hematology applications. The isothiocyanate group allows for the covalent labeling of proteins and other biological macromolecules, indicating that azo dyes with similar backbones can be functionalized for specific biological targeting.

While direct studies on PADA as a biological probe are limited, its ability to form intensely colored complexes with specific metal ions suggests a potential for its use in the determination of these ions in biological fluids. However, challenges such as matrix interference and the need for high sensitivity would need to be addressed. The development of PADA-based fluorescent probes could also be a promising avenue for future research, potentially enabling applications in cellular imaging and the sensing of specific biological analytes.

The table below summarizes the applications of compounds structurally related to PADA in biological systems.

| Compound | Application | Principle of Detection |

| Pyridine-2-azo-p-dimethylaniline Cephalosporin (PADAC) | Detection of β-lactamase activity | Chromogenic change upon enzymatic cleavage |

| 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline | Histology and hematology | Covalent labeling of biomolecules |

Further investigation into the modification of the PADA structure to enhance its specificity and signaling properties in biological environments could unlock its potential as a valuable tool for bioanalytical chemistry.

Emerging Research Directions and Materials Science Applications

Application in Dye-Sensitized Solar Cells (DSSCs)

Azo-based dyes are a significant class of organic molecules explored for their utility in dye-sensitized solar cells (DSSCs) due to their intense coloration and photoresponsive nature. These compounds are considered for roles as photosensitizers, the core component responsible for light absorption and electron injection in DSSC devices.

4-(2-Pyridylazo)-N,N-dimethylaniline and its analogues have been specifically investigated as potential light-harvesting materials researchgate.net. The primary role of a light-harvesting dye in a DSSC is to absorb photons from the solar spectrum and convert that energy into excited electrons. The effectiveness of this process is dictated by the photophysical properties of the dye.

Research into 4-(2-pyridylazo)-N,N-dialkylanilines reveals that these compounds exhibit emission spectra at room temperature, a behavior not observed in simpler 2-phenylazopyridine molecules researchgate.net. Upon photoexcitation, these dyes can undergo a trans-to-cis photoisomerization, a process that influences their energy states and relaxation pathways researchgate.net. The presence of the electron-donating N,N-dimethylaniline group and the electron-accepting pyridylazo group facilitates an intramolecular charge transfer (ICT) upon light absorption, which is a critical characteristic for an effective DSSC sensitizer (B1316253) nih.gov. The efficiency of light harvesting is a key parameter in evaluating such dyes for solar cell applications.

Key Photophysical Characteristics:

Photoisomerization: The ability to switch from a trans to a cis configuration upon light absorption is a key photochemical behavior researchgate.net.

Emission Spectra: Unlike some related azo compounds, it displays fluorescence at room temperature, indicating specific electronic relaxation pathways researchgate.net.

Intramolecular Charge Transfer (ICT): The donor-acceptor structure promotes the movement of electron density upon excitation, which is fundamental to the function of a photosensitizer nih.gov.

For a dye to be successfully integrated into a DSSC framework, its electronic properties must align with the other components of the cell, primarily the semiconductor photoanode (commonly TiO₂) and the redox electrolyte. This alignment ensures efficient electron injection from the excited dye into the semiconductor's conduction band and subsequent regeneration of the dye by the electrolyte.

Cyclic voltammetry studies of 4-(2-pyridylazo)-N,N-dialkylanilines have shown that the compounds undergo both oxidation and reduction processes researchgate.net. The oxidation is associated with the electron-rich dialkylamino group, while the reduction occurs at the azo moiety, indicating a degree of π-acidity researchgate.net. These electrochemical characteristics are crucial for determining the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For effective integration, the following energetic criteria must be met:

The LUMO level of the dye must be higher (more negative) than the conduction band edge of the semiconductor (e.g., TiO₂) to provide a driving force for electron injection (ΔG_inj) nih.gov.

The HOMO level of the dye must be lower (more positive) than the redox potential of the electrolyte to ensure efficient dye regeneration (ΔG_reg) nih.gov.

The π-acidity and redox potentials of this compound suggest its potential suitability for these electron transfer processes, making it a candidate for incorporation into functional photovoltaic devices researchgate.net.

Adsorption Studies on Oxide Surfaces

The interaction of this compound with inorganic oxide surfaces is critical not only for its application in DSSCs (where the dye must bind to the TiO₂ surface) but also in catalysis and separation sciences. The molecule's functionality, containing both Lewis base sites (nitrogen atoms) and aromatic rings, dictates its adsorption behavior on various materials.

The adsorption of this compound on oxide surfaces is governed by a combination of specific and non-specific interactions.

Silicon Dioxide (SiO₂): Amorphous silica surfaces are characterized by the presence of silanol (Si-OH) groups. The interaction of molecules containing basic nitrogen atoms, such as pyridine (B92270), with silica surfaces occurs primarily through the formation of hydrogen bonds between the nitrogen atoms and the surface silanol groups osu.edunih.gov. By analogy, this compound is expected to interact with SiO₂ via hydrogen bonding at its pyridyl and dimethylamino nitrogen atoms. Furthermore, O-H···π interactions between the silanol groups and the dye's aromatic rings can also play a significant role in the adsorption process nih.gov.

Aluminum Oxide (Al₂O₃): Alumina surfaces possess both Brønsted and Lewis acid sites. Studies on the adsorption of pyridine and N,N-dimethylaniline on α-Al₂O₃ have shown Langmuir-type adsorption isotherms researchgate.net. The interaction is driven by the coordination of the nitrogen atoms of the adsorbate with the acidic sites on the alumina surface nih.gov. The density and strength of these acid sites can vary significantly depending on the phase of the alumina (e.g., γ-Al₂O₃ vs. α-Al₂O₃), which in turn affects the adsorption capacity and strength nih.gov.

H-Mordenite: Mordenite is a high-silica zeolite with a well-defined pore structure and strong Brønsted acid sites. The N,N-dimethylaniline moiety has been used as a soft template in the synthesis of mesoporous mordenite, indicating a strong interaction with the zeolite framework during its formation researchgate.net. When adsorbing onto pre-formed H-Mordenite, the pyridine and aniline (B41778) nitrogen atoms of the dye can interact strongly with the Brønsted acid sites located within the zeolite's channels nih.gov. This interaction can lead to protonation of the dye molecule, resulting in strong chemisorption.

| Oxide Surface | Primary Interaction Mechanism | Relevant Functional Groups of Adsorbate |

|---|---|---|

| Silicon Dioxide (SiO₂) | Hydrogen Bonding, O-H···π Interactions | Pyridyl-N, Dimethylamino-N, Aromatic Rings |

| Aluminum Oxide (Al₂O₃) | Coordination with Surface Lewis/Brønsted Acid Sites | Pyridyl-N, Dimethylamino-N |

| H-Mordenite | Interaction/Protonation at Brønsted Acid Sites | Pyridyl-N, Dimethylamino-N |

Surface acidity is a determining factor in the mechanism and strength of adsorption for basic molecules like this compound. The nature of the interaction is dependent on whether the surface sites are Brønsted acids (proton donors) or Lewis acids (electron pair acceptors) researchgate.netdeu.edu.tr.

On a surface with weak acid sites, such as the silanol groups of SiO₂ (with a pKa in the range of 5.94–11.24), the interaction is typically physisorption dominated by hydrogen bonding osu.edunih.gov. However, on surfaces with strong Brønsted acidity, such as H-Mordenite, the dye molecule can be protonated, leading to strong chemisorption nih.gov. Lewis acid sites, prevalent on surfaces like γ-alumina, can form coordinate bonds with the nitrogen atoms of the dye nih.govresearchgate.net. The strength of this interaction dictates the stability of the adsorbed layer and its potential utility in applications like heterogeneous catalysis or as a stable anchor for a photosensitizer in a DSSC.

Biomedical Research and Drug Discovery

While this compound itself is primarily known as a dye and chelating agent, research into structurally related azoimine dyes has revealed potential avenues for biomedical applications, particularly when complexed with metal ions researchgate.net. The focus of this research is on the biological activity of the resulting metal complexes rather than the free ligand.

Investigations into metal complexes of similar azopyridine dyes have demonstrated notable biological activity. These studies have screened complexes for antibacterial and anticancer properties, showing that the metal chelates often exhibit significantly higher activity than the uncomplexed dye molecule researchgate.net.

Research findings on related metal complexes include:

Antibacterial Activity: Screening against various microbial strains has indicated that metal complexation can induce or enhance antibacterial properties researchgate.net.

Anticancer Activity: The anticancer potential of related metal chelates has been studied against several human cancer cell lines, as detailed in the table below researchgate.net.

DNA Interaction: Gel electrophoresis techniques have been used to explore the interaction of these metal complexes with plasmid DNA (pUC18), revealing that some complexes can induce significant DNA cleavage researchgate.net.

These findings suggest that this compound can serve as a versatile ligand for creating metallo-drugs with potential therapeutic applications. The research in this area focuses on leveraging the dye as a scaffold to coordinate with bioactive metal centers.

| Cancer Cell Line | Description | Relevance of Findings |

|---|---|---|

| K562 | Human myelogenous leukemia | Metal complexes of related dyes showed good anticancer properties researchgate.net. |

| A549 | Human lung carcinoma | Metal complexes of related dyes showed good anticancer properties researchgate.net. |

| MDA-MB-231 | Human breast adenocarcinoma | Metal complexes of related dyes showed good anticancer properties researchgate.net. |

Development of Organometallic Anticancer Drug Candidates

The search for novel therapeutic agents with improved efficacy and reduced side effects has led researchers to explore organometallic compounds. acs.org Within this class, ruthenium(II) arene complexes have emerged as promising candidates. A notable example involves the use of this compound as a key chelating ligand.

Researchers have synthesized and characterized half-sandwich "piano-stool" ruthenium arene complexes with the general formula [(η⁶-arene)Ru(azpy)I]⁺, where 'azpy' represents an N,N-dimethylphenyl-azopyridine ligand like this compound. pnas.org These complexes are distinguished by their surprising stability and inertness toward hydrolysis, a common deactivation pathway for many metal-based drugs. The presence of a strongly chelated σ-donor/π-acceptor azopyridine ligand, in combination with a monodentate iodido ligand, is crucial for this enhanced stability in aqueous solutions. acs.orgpnas.org

Despite their inertness to substitution, these organometallic complexes exhibit high cytotoxicity against various human cancer cell lines. pnas.org For instance, complexes incorporating this compound have demonstrated potent activity against human ovarian A2780 and human lung A549 cancer cells. pnas.org This potent anticancer activity is not due to simple ligand exchange but is instead linked to a sophisticated activation mechanism within the cellular environment. pnas.org The design of these molecules leverages the versatile platform of organometallic chemistry, where the choice of metal, its oxidation state, and the surrounding ligands allows for the fine-tuning of steric and electronic properties to optimize biological activity. pnas.org

Table 1: Cytotoxicity of a Representative Ruthenium(II) Arene Azopyridine Complex The following table presents illustrative data on the cytotoxic potential of organometallic complexes containing azopyridine ligands against human cancer cell lines.

| Compound/Complex | Cell Line | IC₅₀ (μM) |

|---|---|---|

| [(η⁶-p-cymene)Ru(azpy-NMe₂-OH)I]PF₆ | A2780 (Ovarian) | 0.8 |

| [(η⁶-p-cymene)Ru(azpy-NMe₂-OH)I]PF₆ | A549 (Lung) | 1.5 |

Data derived from studies on analogous Ru(II) arene azopyridine complexes to illustrate typical potency.

Ligand Activation Mechanisms in Biological Environments (e.g., Glutathione-Mediated Reactions)

A key feature of the anticancer activity of ruthenium arene complexes with this compound is their activation within the reducing environment of a cancer cell. pnas.org While azopyridine ligands on their own are difficult to reduce, their coordination to a Ruthenium(II) center makes their reduction potentials biologically accessible. pnas.org This redox-activation mechanism is central to their cytotoxicity. nih.gov